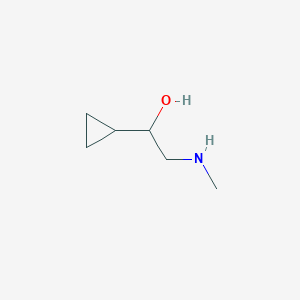
3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Overview
Description
“3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a chemical compound with a wide range of potential applications in various fields of research and industry. It has a CAS Number of 1249892-22-5 . The IUPAC name for this compound is 3-amino-1-(2,4-dichlorophenyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one”, can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 .Physical And Chemical Properties Analysis
The physical form of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a powder . It has a molecular weight of 245.11 .Scientific Research Applications
Synthesis of Biologically Active Scaffolds
Research on pyrrolidine derivatives, such as the synthesis and characterization of new pyrrolidine scaffolds, highlights their potential in creating biologically active compounds. For example, the synthesis of pyrrolo[2,3-b]pyridine derivatives has been demonstrated, showing excellent yields and providing a basis for further exploration in medicinal chemistry (Sroor, 2019).
Development of Coordination Complexes
Studies involving pyrrolidine derivatives in the synthesis of coordination complexes, such as Co(III) complexes, reveal their utility in developing materials with potential applications in catalysis and material science. These complexes have been characterized by various spectroscopic techniques, indicating the versatility of pyrrolidine derivatives as ligands (Amirnasr et al., 2001).
Organic Synthesis Methodologies
The application of pyrrolidine derivatives in organic synthesis is well-documented, showing their role in the synthesis of complex organic molecules. This includes the development of methodologies for the cyclocondensation of aminonitriles and enones, leading to the efficient creation of pyrrolidines and pyrroles, which are important in synthesizing natural products and pharmaceuticals (Bergner et al., 2009).
Functional Materials and Catalysis
Research into the synthesis and application of pyrrolidine derivatives extends into materials science, where these compounds serve as precursors for the development of electrically conducting polymers and catalysts. Their role in the synthesis of polypyrroles, which form highly stable, flexible films, demonstrates the intersection of organic chemistry with materials science and engineering (Anderson & Liu, 2000).
Safety And Hazards
The safety information for “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBONGSOEASGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)



![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)


